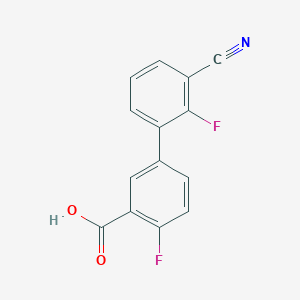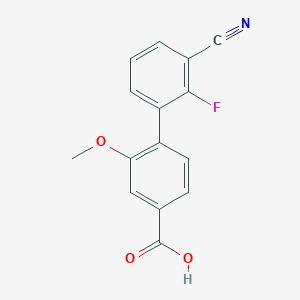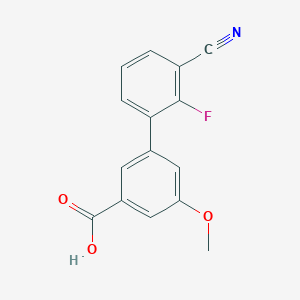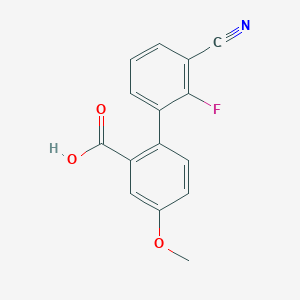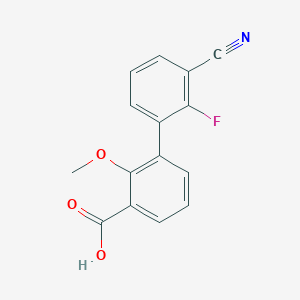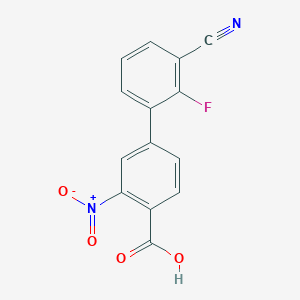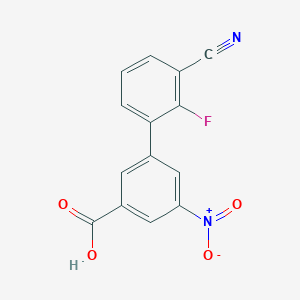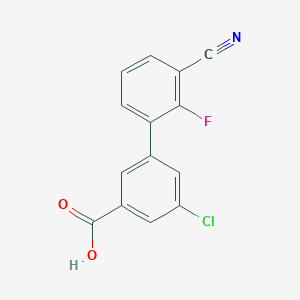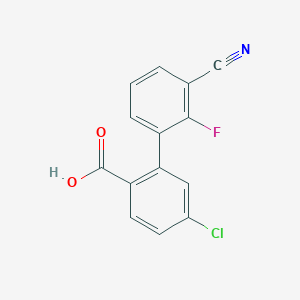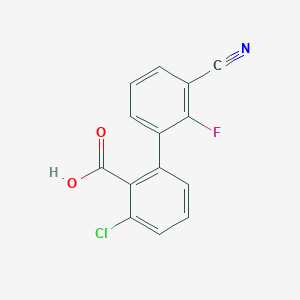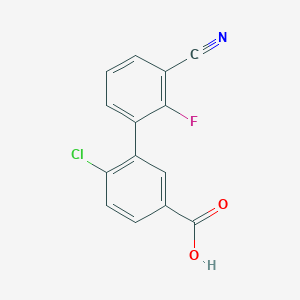
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% (4-CFCA) is a chlorinated aromatic compound with a wide range of applications in organic chemistry, analytical chemistry, and biochemistry. It is an important intermediate in the synthesis of a variety of organic molecules, and it has been used as a reagent in a variety of analytical and biochemical experiments. In addition, 4-CFCA has been studied for its potential use as a therapeutic agent.
科学研究应用
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromatographic stationary phase, and as a fluorescent probe for the detection of biomolecules. It has also been used to study the structure of proteins and to study the catalytic properties of enzymes. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used to study the binding of drugs to their receptors, and it has been used to study the interactions between small molecules and proteins.
作用机制
The mechanism of action of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound interacts with proteins and other molecules in the cell by forming hydrogen bonds and hydrophobic interactions. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can form complexes with metal ions, which can then interact with proteins and other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 enzymes and proteases. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
实验室实验的优点和局限性
The use of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has several advantages in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be used to study the structure and function of proteins, and it can be used to study the binding of drugs to their receptors. However, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has some limitations in laboratory experiments. It is not as soluble in water as some other compounds, and it can be toxic at high concentrations.
未来方向
The potential future directions for 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% and its use as a fluorescent probe for the detection of biomolecules could lead to new applications for this compound. Finally, further research into the use of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% as an inhibitor of enzymes could lead to new therapeutic agents.
合成方法
4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Wittig reaction, and the Suzuki reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
属性
IUPAC Name |
4-chloro-3-(3-cyano-2-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-17)13(10)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLWVJOMRDTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689850 |
Source


|
| Record name | 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-05-7 |
Source


|
| Record name | 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



